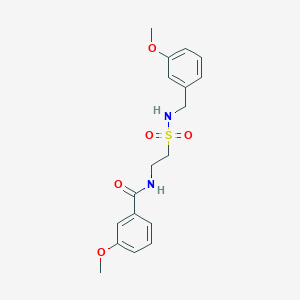

3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-[(3-methoxyphenyl)methylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-7-3-5-14(11-16)13-20-26(22,23)10-9-19-18(21)15-6-4-8-17(12-15)25-2/h3-8,11-12,20H,9-10,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEPYZPPPMGGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with sulfamoyl chloride to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfamoyl and benzamide groups.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzamide group can interact with various receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues in Anticancer Therapeutics

Example Compound : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)

- Key Differences: The target compound replaces the iodo and piperidinyl groups in [125I]PIMBA with a sulfamoyl ethyl group and a 3-methoxybenzyl substituent. Biological Impact: [125I]PIMBA exhibits high sigma receptor affinity (Kd = 5.80 nM) and tumor uptake in prostate cancer models .

Example Compound : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Key Differences :

- Substitution of the imidazole ring and halogenated aryl group with a sulfamoyl ethyl chain.

- Biological Impact : The imidazole derivative shows potent anticancer activity against cervical cancer cells, suggesting that nitrogen-containing heterocycles may enhance cytotoxicity compared to sulfonamide linkages .

Antifungal and Antimicrobial Analogues

Example Compounds :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

| Parameter | Target Compound | LMM5 | LMM11 |

|---|---|---|---|

| Sulfamoyl Substitution | N-Benzyl-N-methyl | N-Benzyl-N-methyl | N-Cyclohexyl-N-ethyl |

| Linked Heterocycle | Ethyl chain | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| Antifungal Activity | Not reported | Active against fungal strains | Active against fungal strains |

Antioxidant Benzamides

Example Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

- Key Differences: THHEB has hydroxyl groups at positions 3,4,5 on the benzamide, whereas the target compound has methoxy groups.

Solubility and Bioavailability

- The sulfamoyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues like [125I]PIMBA.

Biological Activity

3-Methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in scientific research, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 3-methoxy-N-[2-[(3-methoxyphenyl)methylsulfamoyl]ethyl]benzamide

- Molecular Formula : C18H22N2O5S

- InChI Key : InChI=1S/C18H22N2O5S/c1-24-16-7-3-5-14(11-16)13-20-26(22,23)10-9-19-18(21)15-6-4-8-17(12-15)25-2/h3-8,11-12,20H,9-10,13H2,1-2H3,(H,19,21)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group is believed to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Simultaneously, the benzamide moiety can modulate receptor functions, leading to various biological effects.

Biological Activity and Applications

Research indicates that this compound may serve as a useful probe in studying biological processes involving sulfamoyl and benzamide groups. Its applications span several fields:

- Enzyme Inhibition : The compound shows potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

- Cancer Research : Its ability to modulate receptor activity suggests possible applications in cancer treatment strategies by targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antibacterial properties against various pathogens .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study investigating the compound's anticancer effects, it was found to exhibit significant inhibition of cell proliferation in various cancer cell lines. The IC50 values indicated potent activity against specific targets involved in cancer progression .

Case Study 2: Enzyme Interaction

A detailed enzymatic assay demonstrated that this compound effectively inhibited enzyme activity at nanomolar concentrations. This finding suggests its potential as a lead compound for developing new therapeutic agents targeting similar enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.